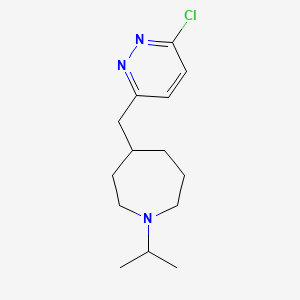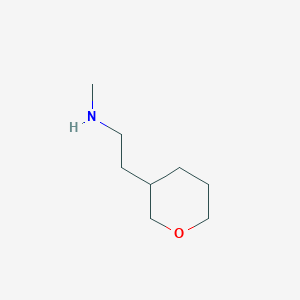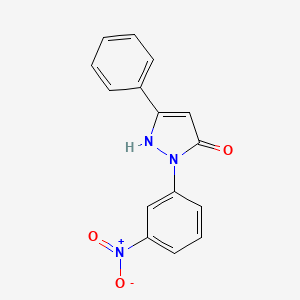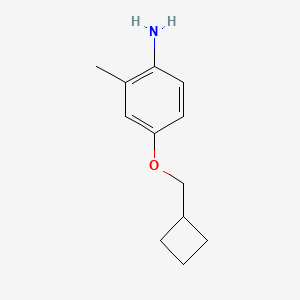
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane
Vue d'ensemble
Description
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane, also known as CPIA, is a synthetic compound with diverse applications in the scientific field. It is a white crystalline powder with a melting point of 168-170°C and a molecular weight of 353.9 g/mol. CPIA has been studied for its potential therapeutic benefits in the treatment of various diseases, such as cancer, inflammation, and neurological disorders. In addition, CPIA has been used as a research tool to study the mechanisms of action of various drugs, as well as to understand the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Synthesis of Novel Derivatives: A study by Abubshait (2007) focused on synthesizing novel indolylpyridazinone derivatives, which involved reactions with chloropyridazine derivatives, including those similar to 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane. These compounds showed antibacterial activity.
Structural Analysis and Synthesis
- Structure and Synthesis of Pyridazine Analogs: Research by Sallam et al. (2021) on pyridazine analogs, similar to the chemical , detailed the synthesis process and analyzed the structure using various techniques, such as XRD and DFT calculations.
Reactivity Studies
- Investigation of Reactivity with Nucleophiles: A study from 1976 by Adembri et al. explored the reactivity of compounds closely related to 4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane with various nucleophiles, providing insights into its chemical behavior.
Corrosion Inhibition
- Inhibition of Steel Corrosion: A 2017 study by Mashuga et al. examined pyridazine derivatives, including chloropyridazine variants, for their effectiveness in inhibiting steel corrosion, indicating potential industrial applications.
Antimicrobial and Antitumor Properties
- Cytotoxic and Antimicrobial Activities: Research conducted by Mamta et al. (2019) synthesized a series of chloropyridazin-3-yl derivatives and evaluated their cytotoxic and antimicrobial activities, suggesting potential medical applications.
Surface Protection
- Surface Protection for Mild Steel: A study in 2018 by Olasunkanmi et al. investigated chloropyridazine derivatives for their capacity to protect mild steel surfaces, again highlighting potential industrial applications.
Propriétés
IUPAC Name |
4-[(6-chloropyridazin-3-yl)methyl]-1-propan-2-ylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3/c1-11(2)18-8-3-4-12(7-9-18)10-13-5-6-14(15)17-16-13/h5-6,11-12H,3-4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUVXVKMUNWULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(CC1)CC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-Chloropyridazin-3-yl)methyl)-1-isopropylazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)


![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)


![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)